Gypsogenin

Leukemia Cancer Research Cytotoxicity

Sourcing Gypsogenin (CAS 639-14-5) with ≥98% purity unlocks a pentacyclic triterpenoid scaffold distinguished by its unique C-23 aldehyde group. This functional handle enables covalent targeting and semi-synthetic derivatization (e.g., hydrazone formation) impossible with analogs like oleanolic acid. It is a validated starting point for developing selective BCR-ABL inhibitors and mixed-type BChE inhibitors (Ki=19.99 µM), making it essential for oncology and neuroscience lead optimization programs.

Molecular Formula C30H46O4
Molecular Weight 470.7 g/mol
CAS No. 639-14-5
Cat. No. B1672572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGypsogenin
CAS639-14-5
Synonyms639-14-5
Molecular FormulaC30H46O4
Molecular Weight470.7 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C=O)O)C)C)C2C1)C)C(=O)O)C
InChIInChI=1S/C30H46O4/c1-25(2)13-15-30(24(33)34)16-14-28(5)19(20(30)17-25)7-8-22-26(3)11-10-23(32)27(4,18-31)21(26)9-12-29(22,28)6/h7,18,20-23,32H,8-17H2,1-6H3,(H,33,34)/t20-,21+,22+,23-,26-,27-,28+,29+,30-/m0/s1
InChIKeyQMHCWDVPABYZMC-MYPRUECHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Gypsogenin (CAS 639-14-5): A Versatile Pentacyclic Triterpenoid Scaffold for Anticancer and Enzymatic Research


Gypsogenin (CAS 639-14-5) is a pentacyclic triterpenoid belonging to the oleanane class, characterized by a unique 4-aldehyde group and a C-28 carboxylic acid [1]. It serves as the aglycone backbone for numerous bioactive saponins found in plants of the Caryophyllaceae family [2]. This natural product has gained significant attention in medicinal chemistry as a versatile scaffold for semi-synthetic derivatization, with a growing body of research demonstrating its intrinsic biological activities, including anti-angiogenic effects and cytotoxicity against various cancer cell lines [3].

Why Interchanging Gypsogenin with Other Oleanane Triterpenoids is Scientifically Unsound


Although gypsogenin shares the oleanane skeleton with related compounds like oleanolic acid and hederagenin, its unique C-23 aldehyde group confers distinct pharmacological properties and synthetic utility that cannot be replicated by other class members [1]. For instance, this aldehyde allows for the creation of covalent interactions with biological targets and serves as a specific site for semi-synthetic modification, such as the formation of hydrazones, which is impossible with the methyl or hydroxymethyl groups present in its analogs [2]. Substituting gypsogenin with a more common triterpenoid would fundamentally alter the compound's biological profile and its capacity as a chemical scaffold for lead optimization [3].

Quantitative Evidence: How Gypsogenin Compares to Structural Analogs and Clinical Standards


Cytotoxicity Benchmarking: Gypsogenin Outperforms Gypsogenic Acid Against K562 Leukemia Cells

In a direct comparison of structurally similar aglycones, gypsogenin demonstrated significantly higher potency against the chronic myelogenous leukemia (CML) cell line K562 compared to gypsogenic acid. The presence of the aldehyde group at the C-4 position in gypsogenin, as opposed to a carboxylic acid in gypsogenic acid, is a critical determinant for this enhanced activity [1].

Leukemia Cancer Research Cytotoxicity

Selectivity Profiling: Gypsogenin Derivative Demonstrates Superior Therapeutic Window Over Imatinib

A key gypsogenin derivative, benzyl 3-hydroxy-23-oxoolean-12-en-28-oate (1c), exhibits a far superior selectivity profile compared to the standard-of-care drug imatinib. While its potency against CML cells (K562) is moderate, its toxicity towards normal peripheral blood mononuclear cells (PBMCs) is dramatically lower, resulting in a high selectivity index [1].

Leukemia Kinase Inhibition Drug Discovery

BChE Inhibition: Gypsogenin as a Selective, Mixed-Type Butyrylcholinesterase Inhibitor

Gypsogenin acts as a selective mixed-type inhibitor of butyrylcholinesterase (BChE), an enzyme of interest in Alzheimer's disease research. The inhibition constant (Ki) was quantified, establishing a baseline for this compound's enzymatic activity . While not as potent as the clinical 'gold standard' galantamine hydrobromide in terms of absolute activity, its distinct triterpenoid scaffold and mechanism offer a novel starting point for BChE inhibitor development [1].

Alzheimer's Disease Neuroscience Enzyme Inhibition

Broad-Spectrum Cytotoxicity: Gypsogenin's Potency Across a Panel of Human Cancer Cell Lines

Gypsogenin exhibits a moderate and quantifiable cytotoxic effect across a diverse panel of human cancer cell lines. This provides a foundational activity profile for comparison with derivatives and establishes its baseline potency as a starting point for medicinal chemistry optimization .

Cancer Biology Cytotoxicity Screening Phenotypic Assays

Where Gypsogenin Provides a Decisive Research Advantage: Specific Application Scenarios


Scaffold for Developing BCR-ABL Kinase Inhibitors with Improved Selectivity

In chronic myelogenous leukemia (CML) research, gypsogenin is a validated starting point for creating novel BCR-ABL inhibitors. As demonstrated by derivative 1c, semi-synthetic modification of the gypsogenin core yields compounds with a drastically improved selectivity index compared to the clinical drug imatinib [1]. This indicates a clear path for developing next-generation CML therapies with potentially fewer off-target effects, making gypsogenin a high-value procurement target for medicinal chemistry programs focused on kinase inhibition and overcoming drug resistance.

Lead Compound for Butyrylcholinesterase (BChE) Inhibitor Research

For neuroscience projects investigating the cholinergic hypothesis of Alzheimer's disease, gypsogenin offers a chemically distinct, natural product-based inhibitor of BChE with a well-defined inhibition constant (Ki=19.99 µM) [1]. Its mixed-type inhibition mechanism and unique pentacyclic triterpenoid structure make it an attractive alternative scaffold for exploring new chemical space in BChE inhibition, distinct from classical alkaloid-based inhibitors like galantamine .

Semi-Synthetic Optimization for Targeted Anti-Cancer Agents

Gypsogenin is a highly versatile scaffold for semi-synthetic derivatization. Its four modifiable functional groups, particularly the unique C-23 aldehyde, enable the creation of diverse compound libraries [1]. This has been proven by studies where derivatives, such as hydrazones and carboxamides, exhibit dramatically improved potency against cancer cell lines (e.g., IC50 values as low as 2.97 µM for compound 4 against LOVO cells) compared to the parent gypsogenin . Procurement of gypsogenin is essential for any program aiming to exploit this specific chemical space for lead optimization in oncology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gypsogenin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.